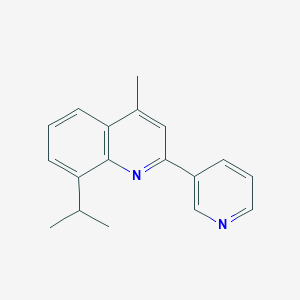

Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)-

CAS No.: 609354-47-4

Cat. No.: VC16883148

Molecular Formula: C18H18N2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609354-47-4 |

|---|---|

| Molecular Formula | C18H18N2 |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | 4-methyl-8-propan-2-yl-2-pyridin-3-ylquinoline |

| Standard InChI | InChI=1S/C18H18N2/c1-12(2)15-7-4-8-16-13(3)10-17(20-18(15)16)14-6-5-9-19-11-14/h4-12H,1-3H3 |

| Standard InChI Key | WTSOIJQTNQZROH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=CC=C2C(C)C)C3=CN=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Compound 15 features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with three distinct substituents:

-

A methyl group at the 4-position,

-

An isopropyl group (1-methylethyl) at the 8-position,

This substitution pattern confers unique electronic and steric properties. The methyl and isopropyl groups enhance lipophilicity, potentially improving membrane permeability, while the 3-pyridinyl moiety introduces an additional nitrogen atom, enabling hydrogen bonding and coordination chemistry .

Structural Analysis

-

Skeletal Framework: The quinoline system provides a planar, conjugated π-system conducive to aromatic interactions.

-

Substituent Effects:

-

The 4-methyl group stabilizes the quinoline ring through electron donation.

-

The 8-isopropyl group introduces steric bulk, potentially influencing binding pocket interactions.

-

The 2-(3-pyridinyl) substituent extends conjugation and introduces a secondary aromatic system, enhancing molecular rigidity .

-

Synthesis and Manufacturing Processes

Synthetic Pathways

Compound 15 is synthesized via target-oriented strategies involving multi-step organic reactions. A key method reported in the literature utilizes imino Diels-Alder reactions to construct the quinoline backbone, followed by regioselective functionalization .

Stepwise Breakdown:

-

Quinoline Core Formation:

-

Condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

-

-

Substituent Introduction:

Optimization Challenges:

-

Regioselectivity: Ensuring correct positioning of substituents requires careful choice of catalysts (e.g., Pd for cross-couplings).

-

Yield Improvements: Multi-step syntheses often suffer from cumulative yield losses; microwave-assisted reactions and flow chemistry have been explored to enhance efficiency .

Physicochemical Properties

Key Characteristics

While explicit data for Compound 15 remains limited in publicly available literature, inferences can be drawn from structurally analogous quinoline derivatives :

Thermal Stability: The fused aromatic system confers moderate thermal stability, though decomposition is observed above 130°C .

Pharmacological Activities and Mechanisms

Antiparasitic Efficacy

Compound 15 has demonstrated remarkable in vitro activity against two protozoan parasites:

-

Trypanosoma cruzi (Chagas disease agent): >90% inhibition at 10 μM .

-

Leishmania chagasi (visceral leishmaniasis agent): 85–92% growth suppression .

Mechanistic Insights

While the exact mechanism remains under investigation, proposed pathways include:

-

Topoisomerase Inhibition: Intercalation into parasite DNA, disrupting replication.

-

Mitochondrial Disruption: Depolarization of mitochondrial membranes, inducing apoptosis.

-

Redox Cycling: Generation of reactive oxygen species (ROS) via quinoline-mediated electron transfer .

Applications in Medicinal Chemistry

Lead Compound for Neglected Tropical Diseases (NTDs)

The potent antiparasitic activity and low cytotoxicity position Compound 15 as a lead candidate for:

-

Chagas Disease Chemotherapy: Current treatments (e.g., benznidazole) suffer from resistance and toxicity; Compound 15 offers a safer alternative.

-

Leishmaniasis Management: Synergistic use with amphotericin B analogs is under exploration .

Structure-Activity Relationship (SAR) Learnings

-

Critical Substituents:

Future Research Directions

Priority Areas

-

In Vivo Efficacy Trials: Assessing bioavailability and therapeutic efficacy in animal models of Chagas disease and leishmaniasis.

-

Formulation Development: Encapsulation in nanocarriers to enhance solubility and targeted delivery.

-

Resistance Profiling: Monitoring for emergent resistance in parasite strains.

Exploratory Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume